Besipirdine Hydrochloride

Description

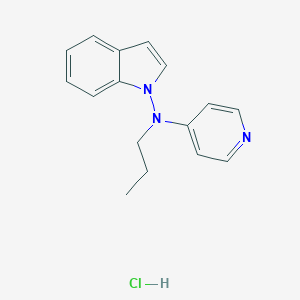

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-propyl-N-pyridin-4-ylindol-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19;/h3-11,13H,2,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFVWDHZXAGROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156811 | |

| Record name | Besipirdine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130953-69-4 | |

| Record name | Besipirdine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130953694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besipirdine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BESIPIRDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2541WG0P2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Besipirdine Hydrochloride: A Deep Dive into its Neuro-Regulatory Mechanisms in Alzheimer's Disease

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of Besipirdine Hydrochloride, a compound investigated for the symptomatic treatment of Alzheimer's disease. This document collates and synthesizes preclinical and clinical data to elucidate its complex pharmacological profile, focusing on its dual activity within the cholinergic and adrenergic systems. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathways are presented to offer a thorough resource for the scientific community.

Executive Summary

Besipirdine (HP-749) is an indole-substituted pyridine derivative that enhances central cholinergic and adrenergic neurotransmission, two pathways critically impaired in Alzheimer's disease. Its mechanism is multifaceted, primarily involving the blockade of voltage-gated potassium and sodium channels, antagonism of α2-adrenergic receptors, and inhibition of norepinephrine reuptake. This combination of actions leads to increased synaptic availability of acetylcholine and norepinephrine, aiming to ameliorate the cognitive and functional deficits associated with Alzheimer's. This guide will deconstruct these mechanisms, presenting the foundational experimental evidence and quantitative parameters that define Besipirdine's neuropharmacological signature.

Cholinergic System Modulation

A primary therapeutic strategy in Alzheimer's disease is the enhancement of cholinergic neurotransmission to compensate for the loss of cholinergic neurons. Besipirdine contributes to this through the blockade of voltage-gated potassium channels.

Blockade of Voltage-Gated Potassium Channels

Besipirdine is known to block M-currents, which are mediated by voltage-gated potassium channels of the KCNQ/Kv7 family. This blockade leads to neuronal depolarization, which in turn enhances the release of acetylcholine from presynaptic terminals.

Caption: Besipirdine's dual action on α2-receptors and NET increases synaptic norepinephrine.

Voltage-Gated Sodium Channel Blockade

Besipirdine also exhibits inhibitory activity at voltage-gated sodium channels. This action is thought to contribute to its neuroprotective effects by reducing excessive neuronal excitability.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound and its major metabolite.

Table 1: Receptor Binding Affinities

| Compound | Target | Ki (nM) | Species | Tissue/Cell Line |

| Besipirdine | α2-Adrenoceptor | 380 | Rat | Cortical Slices |

| P7480 (Metabolite) | α2-Adrenoceptor | 10 | Rat | Cortical Slices |

Data from J Pharmacol Exp Ther. 1997 May;281(2):869-79. [1] Table 2: Ion Channel Inhibition

| Compound | Target | IC50 (µM) | Species | Preparation |

| Besipirdine | Voltage-Gated Sodium Channel ([3H]-batrachotoxin binding) | 5.5 ± 0.2 | Rat | Brain Vesicular Preparation |

Data from Br J Pharmacol. 1995 Nov; 116(5): 2468–2472. [1][2]

Detailed Experimental Protocols

α2-Adrenoceptor Binding Assay

Objective: To determine the binding affinity of Besipirdine and its metabolite P7480 to α2-adrenergic receptors.

Methodology:

-

Preparation: Crude synaptic membranes were prepared from rat cerebral cortex.

-

Radioligand: [3H]-Rauwolscine was used as the radioligand to label α2-adrenergic receptors.

-

Incubation: Membranes were incubated with various concentrations of Besipirdine or P7480 and the radioligand in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for a specified duration (e.g., 60 minutes).

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters was quantified using liquid scintillation spectrometry.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Experimental Workflow for α2-Adrenoceptor Binding Assay

Caption: Workflow for determining the binding affinity of Besipirdine to α2-adrenoceptors.

Voltage-Gated Sodium Channel Inhibition Assay

Objective: To determine the inhibitory effect of Besipirdine on voltage-gated sodium channels.

Methodology:

-

Preparation: A vesicular preparation from rat brain was used as the source of voltage-gated sodium channels. [2]* Radioligand: [3H]-Batrachotoxin, a potent sodium channel activator, was used to label the channels. [2]* Incubation: The brain vesicular preparation was incubated with [3H]-batrachotoxin in the presence of various concentrations of Besipirdine. [2]* Separation: The mixture was filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Detection: The radioactivity of the filters was measured by liquid scintillation counting.

-

Data Analysis: The concentration of Besipirdine that inhibited 50% of the specific [3H]-batrachotoxin binding (IC50) was determined.

Norepinephrine Release Assay

Objective: To assess the effect of Besipirdine on the release of norepinephrine from neuronal tissue.

Methodology:

-

Preparation: Slices of rat cerebral cortex were pre-loaded with [3H]-norepinephrine.

-

Superfusion: The slices were placed in a superfusion chamber and continuously perfused with a physiological salt solution.

-

Stimulation: Neurotransmitter release was evoked by electrical field stimulation at specific frequencies.

-

Sample Collection: Fractions of the superfusate were collected at regular intervals.

-

Detection: The amount of [3H]-norepinephrine in each fraction was determined by liquid scintillation counting.

-

Data Analysis: The effect of Besipirdine on both basal and stimulation-evoked norepinephrine release was quantified.

Conclusion

This compound exhibits a complex and potentially synergistic mechanism of action for the treatment of Alzheimer's disease. By concurrently enhancing both cholinergic and adrenergic neurotransmission through its interactions with key ion channels and receptors, it addresses multiple neurochemical deficits implicated in the disease's pathophysiology. The quantitative data and detailed methodologies provided in this guide offer a foundational understanding for further research and development in this area. While clinical development of Besipirdine for Alzheimer's disease was discontinued, its unique pharmacological profile continues to be of significant interest for neurodegenerative and other neurological disorders.

References

An In-Depth Technical Guide on the Cholinergic and Adrenergic Effects of Besipirdine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besipirdine (HP 749) is a novel investigational drug that has garnered interest for its dual action on both the cholinergic and adrenergic neurotransmitter systems.[1] Developed initially for Alzheimer's disease, its unique pharmacological profile continues to be an area of scientific exploration.[1][2][3][4] This technical guide provides a comprehensive overview of the cholinergic and adrenergic effects of Besipirdine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. The information is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

Besipirdine, an indole-substituted analog of 4-aminopyridine, enhances both cholinergic and adrenergic neurotransmission in the central nervous system.[1] This dual mechanism was hypothesized to offer greater efficacy in treating complex neurological disorders like Alzheimer's disease compared to purely cholinergic agents.[1] While its clinical development for Alzheimer's has been discontinued, its distinct effects on multiple neurotransmitter systems warrant a detailed examination for potential applications in other therapeutic areas. This document synthesizes the available preclinical and clinical data on Besipirdine's interaction with cholinergic and adrenergic pathways.

Cholinergic Effects of Besipirdine

Besipirdine's pro-cholinergic activity is primarily attributed to its action as a blocker of specific voltage-gated potassium channels, which in turn enhances the release of acetylcholine.[2] It is considered a non-receptor-dependent cholinomimetic agent.[5]

Mechanism of Action

The principal cholinergic mechanism of Besipirdine is the blockade of M-currents, which are mediated by the Kv7 family of voltage-gated potassium channels, and other voltage-gated potassium (Kv) channels.[2][6] By inhibiting these channels, Besipirdine reduces potassium efflux, leading to neuronal membrane depolarization. This increased neuronal excitability facilitates the release of acetylcholine from presynaptic terminals.

Signaling Pathway

The cholinergic signaling pathway initiated by Besipirdine can be visualized as a direct modulation of neuronal excitability leading to neurotransmitter release.

Caption: Cholinergic mechanism of Besipirdine.

Quantitative Data

Adrenergic Effects of Besipirdine

Besipirdine exhibits significant and complex effects on the adrenergic system, primarily through the modulation of norepinephrine release and reuptake, and through the actions of its active metabolite.[7]

Mechanism of Action

The adrenergic effects of Besipirdine are multifactorial:

-

α2-Adrenoceptor Antagonism: Besipirdine acts as an antagonist at presynaptic α2-adrenergic autoreceptors.[2][7] By blocking these inhibitory receptors, it disinhibits norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter.

-

Norepinephrine Reuptake Inhibition: Besipirdine has been shown to inhibit the reuptake of norepinephrine from the synaptic cleft, further prolonging its action.[2]

-

Metabolite Activity: The N-despropyl metabolite of Besipirdine, P7480, is a potent α2-adrenoceptor antagonist and also acts as a postsynaptic α1-adrenoceptor agonist.[7] This α1 agonism contributes to the pressor (blood pressure increasing) effects observed with Besipirdine administration.[7]

Signaling Pathways

The adrenergic actions of Besipirdine involve both presynaptic and postsynaptic mechanisms, as well as the contribution of its active metabolite.

Caption: Adrenergic mechanisms of Besipirdine.

Quantitative Data

The following table summarizes the available quantitative data for the adrenergic effects of Besipirdine and its metabolite.

| Parameter | Molecule | Target | Value | Reference |

| Ki | Besipirdine | α2-Adrenoceptor | 380 nM | [7] |

| Ki | P7480 (Metabolite) | α2-Adrenoceptor | 10 nM | [7] |

| pEC50 | P7480 (Metabolite) | α1-Adrenoceptor (functional agonism) | 5.89 (in isolated urethra) | Not directly cited, inferred from preclinical studies |

| IC50 | Besipirdine | Norepinephrine Reuptake | Data not available |

Other Pharmacological Effects

Besipirdine also interacts with voltage-dependent sodium channels.

Sodium Channel Blockade

Besipirdine inhibits voltage-sensitive sodium channels, which may contribute to its overall neuronal effects.[5][6][8][9]

Quantitative Data

| Parameter | Molecule | Target/Assay | Value | Reference |

| IC50 | Besipirdine | [3H]-Batrachotoxin Binding | 5.5 ± 0.2 µM | [8][9] |

| IC50 | Besipirdine | Veratridine-induced Ca2+ increase (5 mM KCl) | 23.8 ± 1.4 µM | [10] |

| IC50 | Besipirdine | Veratridine-induced Ca2+ increase (15 mM KCl) | 7.3 ± 1.2 µM | [10] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the general methodologies used to characterize the pharmacological effects of Besipirdine.

Radioligand Binding Assays (α2-Adrenoceptor)

-

Objective: To determine the binding affinity (Ki) of Besipirdine and its metabolite P7480 for the α2-adrenoceptor.

-

General Protocol:

-

Tissue Preparation: Rat cortical tissue is homogenized in an appropriate buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation.

-

Incubation: The membrane preparation is incubated with a specific α2-adrenoceptor radioligand (e.g., [3H]-yohimbine or [3H]-rauwolscine) at a fixed concentration, and varying concentrations of the test compound (Besipirdine or P7480).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Neurotransmitter Release Assays ([3H]-Norepinephrine)

-

Objective: To measure the effect of Besipirdine on the release of norepinephrine from brain tissue.

-

General Protocol:

-

Slice Preparation: Slices of rat cerebral cortex are prepared and pre-incubated with [3H]-norepinephrine to allow for its uptake into noradrenergic nerve terminals.

-

Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological salt solution.

-

Stimulation: Neurotransmitter release is stimulated electrically (e.g., with platinum electrodes) or chemically (e.g., with a high concentration of potassium or with veratridine).

-

Fraction Collection: Superfusate fractions are collected before, during, and after stimulation.

-

Quantification: The amount of [3H]-norepinephrine in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The effect of Besipirdine on both basal and stimulated neurotransmitter release is calculated.

-

In Vivo Cardiovascular Studies

-

Objective: To assess the effects of Besipirdine on blood pressure and heart rate.

-

General Protocol:

-

Animal Model: Conscious, freely moving rats or dogs are typically used.

-

Instrumentation: Animals are instrumented with arterial catheters for the direct measurement of blood pressure and heart rate.

-

Drug Administration: Besipirdine is administered, typically orally (p.o.), at various doses.

-

Monitoring: Cardiovascular parameters are continuously monitored and recorded over a specified time course.

-

Data Analysis: Dose-response curves are generated to determine the potency and efficacy of Besipirdine on cardiovascular parameters.

-

Experimental Workflow Diagram

Caption: General experimental workflow for Besipirdine.

Conclusion

Besipirdine presents a complex pharmacological profile with significant and distinct effects on both the cholinergic and adrenergic systems. Its pro-cholinergic actions are mediated by the blockade of voltage-gated potassium channels, leading to enhanced acetylcholine release. Its adrenergic effects are driven by α2-adrenoceptor antagonism, norepinephrine reuptake inhibition, and the α1-agonist activity of its primary metabolite. The quantitative data available highlight a moderate affinity for α2-adrenoceptors. While the dual-action of Besipirdine did not lead to a successful therapy for Alzheimer's disease, a thorough understanding of its mechanisms of action, as detailed in this guide, may provide a foundation for exploring its therapeutic potential in other neurological or psychiatric conditions. Further research to quantify its effects on potassium channels and norepinephrine reuptake would be invaluable in fully elucidating its pharmacological profile.

References

- 1. Preliminary evaluation of besipirdine for the treatment of Alzheimer's disease. Besipirdine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Besipirdine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A "bridging" (safety/tolerance) study of besipirdine hydrochloride in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Besipirdine | Adrenergic Receptor | Sodium Channel | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. alpha-Adrenergic activity and cardiovascular effects of besipirdine HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of besipirdine at the voltage-dependent sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of besipirdine at the voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frequency-dependent inhibition of neurotransmitter release by besipirdine and HP 184 - PubMed [pubmed.ncbi.nlm.nih.gov]

Besipirdine's Interaction with Neuronal Ion Channels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besipirdine, a compound initially investigated for the treatment of Alzheimer's disease, has been characterized as a modulator of neuronal excitability through its interaction with voltage-gated ion channels. While noted to inhibit both sodium and potassium channels, a comprehensive review of the existing scientific literature reveals a more detailed characterization of its effects on sodium channels. This technical guide synthesizes the available quantitative data, experimental methodologies, and potential signaling implications of besipirdine's activity, with a primary focus on its well-documented sodium channel blockade and inferred consequences of potassium channel inhibition.

Quantitative Data on Besipirdine's Channel Blocking Activity

The majority of quantitative data for besipirdine's channel blocking effects stems from studies on voltage-dependent sodium channels. This information is crucial for understanding its overall pharmacological profile.

| Parameter | Value | Channel Type | Preparation |

| IC50 (Inhibition of [3H]-batrachotoxin binding) | 5.5 ± 0.2 µM | Sodium | Rat brain vesicular preparation[1][2] |

| IC50 (Inhibition of veratridine-induced Ca2+ increase) | 23.8 ± 1.4 µM (in 5 mM KCl) | Sodium (indirectly) | Not specified in abstract[3] |

| IC50 (Inhibition of veratridine-induced Ca2+ increase) | 7.3 ± 1.2 µM (in 15 mM KCl) | Sodium (indirectly) | Not specified in abstract[3] |

Key Experimental Protocol: Inhibition of Veratridine-Induced Intracellular Calcium Increase

A key methodology to assess the functional blockade of voltage-gated sodium channels by besipirdine involves measuring changes in intracellular calcium concentration ([Ca2+]i) in response to the sodium channel activator, veratridine.

Objective: To determine the concentration-dependent inhibitory effect of besipirdine on veratridine-induced [Ca2+]i elevation in cultured neurons.

Materials:

-

Primary cultured cortical neurons

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM)

-

Veratridine solution

-

Besipirdine solutions of varying concentrations

-

HEPES-buffered saline solution (HBSS)

-

Solutions with varying KCl concentrations (e.g., 5 mM and 15 mM) for depolarization studies

Procedure:

-

Cell Preparation: Primary cortical neurons are cultured on glass coverslips.

-

Dye Loading: Neurons are incubated with a membrane-permeant fluorescent Ca2+ indicator (e.g., Fura-2 AM) in HBSS at 37°C for a specified time, allowing the dye to enter the cells. After incubation, the cells are washed to remove extracellular dye.

-

Baseline Fluorescence Measurement: The coverslip with dye-loaded neurons is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. Baseline fluorescence is recorded.

-

Compound Application: Cells are pre-incubated with different concentrations of besipirdine or vehicle control for a defined period.

-

Stimulation: While continuously recording fluorescence, the cells are challenged with a solution containing veratridine. In depolarization studies, the veratridine solution is prepared in HBSS containing either a standard (5 mM) or an elevated (15 mM) concentration of KCl.

-

Data Acquisition: Changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths.

-

Data Analysis: The peak increase in [Ca2+]i following veratridine application is measured for each besipirdine concentration. The data is then normalized to the response in the absence of the inhibitor. An IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathways and Logical Relationships

While specific signaling pathways activated by besipirdine's blockade of potassium channels are not detailed in the reviewed literature, a general mechanism of action can be proposed. Blockade of neuronal potassium channels, which are crucial for membrane repolarization, would lead to a prolongation of the action potential and an increase in neuronal excitability. This, in conjunction with its sodium channel blocking activity, suggests a complex modulatory role on neurotransmission.

The primary effect of blocking voltage-gated potassium channels in a neuron is the alteration of its firing properties. This can have several downstream consequences, including changes in neurotransmitter release.

Besipirdine acts as a blocker of voltage-gated ion channels in neurons. The available research provides more substantial quantitative and methodological details on its interaction with sodium channels compared to potassium channels. The blockade of sodium channels is well-characterized, with specific IC50 values determined through radioligand binding and functional assays. While its inhibitory effect on potassium channels is noted, further detailed electrophysiological studies, such as patch-clamp analysis on specific potassium channel subtypes (e.g., Kv7/KCNQ channels), are needed to fully elucidate its mechanism and selectivity as a potassium channel blocker. Future research in this area would be invaluable for a more complete understanding of besipirdine's pharmacological profile and its potential for therapeutic applications.

References

- 1. Effects of besipirdine at the voltage-dependent sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of besipirdine at the voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frequency-dependent inhibition of neurotransmitter release by besipirdine and HP 184 - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigative Research on Besipirdine for Obsessive-Compulsive Disorder: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besipirdine (HP 749) is a novel compound, an indole-substituted analog of 4-aminopyridine, that was initially considered a potential therapeutic agent for Obsessive-Compulsive Disorder (OCD).[1] Its unique pharmacological profile, characterized by the enhancement of both cholinergic and adrenergic neurotransmission, provided a strong rationale for its investigation in a disorder where serotonergic and other neurotransmitter systems are implicated.[1][2] Although the primary development focus for Besipirdine later shifted to Alzheimer's disease, the foundational preclinical research offers valuable insights into its potential mechanisms for modulating compulsive behaviors. This technical guide provides an in-depth overview of the early-stage research on Besipirdine for OCD, focusing on its mechanism of action, key preclinical findings, and the experimental protocols employed.

Pharmacological Profile and Mechanism of Action

Besipirdine's primary mechanism of action involves the enhancement of central nervous system (CNS) activity through a multi-faceted approach targeting both the cholinergic and adrenergic systems.[1][2] It is a non-receptor-dependent cholinomimetic compound that also exhibits significant adrenergic and cardiovascular activities.[3]

Key Actions:

-

Inhibition of Voltage-Gated Potassium Channels: As a member of the aminopyridine class, Besipirdine blocks voltage-gated K+ channels, leading to neuronal cell depolarization and increased neuronal excitation.[1]

-

Enhancement of Acetylcholine Release: By blocking M-channels, Besipirdine enhances the release of acetylcholine, a key neurotransmitter in cognitive function and arousal.[1]

-

Noradrenergic System Modulation: Besipirdine acts as an antagonist at the noradrenergic α2 receptor, which increases both electrically-stimulated and spontaneous norepinephrine release from cortical tissue. It also inhibits the reuptake of norepinephrine.[1]

-

Inhibition of Biogenic Amine Uptake: In vitro studies have demonstrated that Besipirdine inhibits the uptake of biogenic amines, including serotonin.[1] This action is particularly relevant to its potential efficacy in OCD, a condition strongly associated with dysregulation of the serotonergic system.

-

Interaction with Voltage-Dependent Sodium Channels: Besipirdine interacts with voltage-dependent Na+ channels in a voltage-dependent manner, leading to a frequency-dependent inhibition of electrically stimulated neurotransmitter release.[3] This suggests that Besipirdine may act as a filter, allowing signaling at low frequencies while blocking transmission at high frequencies.[3]

The following diagram illustrates the proposed signaling pathway of Besipirdine:

Preclinical Evidence in an Animal Model of OCD

The primary preclinical evidence supporting the investigation of Besipirdine for OCD comes from studies on schedule-induced polydipsia (SIP) in rats. SIP is considered a relevant animal model for OCD as it involves the development of excessive, compulsive-like behavior.[1][4]

Key Study: Besipirdine Reduces Schedule-Induced Polydipsia in Rats

A pivotal study demonstrated that Besipirdine effectively reduces SIP in rats.[1] This effect was immediate and sustained throughout the 29-day duration of the experiment.[1] This is in contrast to selective serotonin reuptake inhibitors (SSRIs), which typically require 14-21 days of treatment to show a similar effect.[1]

Experimental Protocol: Schedule-Induced Polydipsia

The following provides a detailed methodology for the schedule-induced polydipsia experiment:

-

Subjects: Wistar rats were used in the study.[1]

-

Housing and Deprivation: The rats were housed individually and maintained on a restricted diet to induce food deprivation.

-

Apparatus: The experiment was conducted in operant conditioning chambers equipped with a food dispenser and a water bottle connected to a lickometer to record drinking behavior.

-

Procedure:

-

Induction of Polydipsia: Food-deprived rats were exposed to a fixed-time feeding schedule where a food pellet was delivered at regular intervals (e.g., every 60 seconds) for a set duration each day (e.g., 150 minutes).[4] This intermittent feeding schedule induces excessive drinking behavior (polydipsia).

-

Drug Administration: Besipirdine was administered to the polydipsic rats.

-

Data Collection: The volume of water consumed was measured throughout the experimental sessions.

-

-

Outcome Measures: The primary outcome was the volume of water consumed by the rats. A significant reduction in water intake in the Besipirdine-treated group compared to a control group was indicative of the drug's potential to reduce compulsive-like behavior.

The following diagram illustrates the experimental workflow for the schedule-induced polydipsia study:

References

- 1. Besipirdine (HP 749) reduces schedule-induced polydipsia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha-Adrenergic activity and cardiovascular effects of besipirdine HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frequency-dependent inhibition of neurotransmitter release by besipirdine and HP 184 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective serotonin re-uptake inhibitors decrease schedule-induced polydipsia in rats: a potential model for obsessive compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Besipirdine and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of besipirdine and its primary metabolite, P86-7480. Besipirdine, an indole-substituted analog of 4-aminopyridine, was developed for the treatment of Alzheimer's disease and enhances both cholinergic and adrenergic neurotransmission. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its therapeutic application and safety assessment. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes metabolic and experimental workflows.

Metabolism of Besipirdine

Besipirdine undergoes metabolism in the liver, primarily through N-despropylation, to form its major active metabolite, P86-7480 (N-despropyl-besipirdine). This metabolic conversion is mediated by the cytochrome P-450 enzyme system.[1] The metabolite P86-7480 is also pharmacologically active, contributing to the overall effect of the drug, particularly a pressor effect not observed with the parent compound.[1]

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in conscious monkeys have been crucial in elucidating the profile of besipirdine and P86-7480.

Quantitative Pharmacokinetic Data in Monkeys

The following table summarizes the key pharmacokinetic parameters of besipirdine and its metabolite P86-7480 in conscious monkeys following oral and intravenous administration.

| Parameter | Besipirdine (Oral) | Besipirdine (IV) | P86-7480 (from Oral Besipirdine) |

| Dose | 10, 20, 40 mg/kg | 10 mg/kg | 10, 20, 40 mg/kg |

| Tmax (h) | 2 - 4 | N/A | N/A |

| Cmax | Nonlinear increase with dose | 26.08 µg/mL (at 2 min) | N/A |

| AUC | Nonlinear increase with dose | N/A | N/A |

| Elimination Half-life (t1/2) | 7.4 ± 2.1 h | 1.5 h | N/A |

| Volume of Distribution (Vz) | N/A | 2.6 ± 0.85 L/kg | Less extensively distributed than besipirdine |

| Clearance (CL) | N/A | 20.8 ± 6.9 mL/min/kg | N/A |

| Renal Clearance (CLR) | N/A | 0.13 ± 0.04 mL/min/kg | N/A |

Data sourced from a study in conscious monkeys.[2]

Experimental Protocol: Preclinical Pharmacokinetic Study

While specific protocols for every study are proprietary, a general methodology for a preclinical pharmacokinetic study of a novel compound like besipirdine is outlined below.

Pharmacokinetics in Humans

Clinical trials in patients with Alzheimer's disease have provided data on the pharmacokinetics of besipirdine and P86-7480 in humans.

Quantitative Pharmacokinetic Data in Humans

The following table summarizes the pharmacokinetic parameters of besipirdine and its metabolite in humans.

| Parameter | Besipirdine | P86-7480 |

| Dose | Up to 30 mg | N/A |

| Elimination Half-life (t1/2) | 3 hours | 5.5 - 7 hours |

Plasma concentrations of both besipirdine and its major metabolite increased linearly with the dose.[3]

Experimental Protocol: Clinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, such as those conducted for besipirdine in Alzheimer's patients.

Bioanalytical Methods

The quantification of besipirdine and its metabolites in biological matrices such as plasma requires sensitive and specific analytical methods. While specific validated assay details for besipirdine are not publicly available, the general workflow involves sample preparation followed by instrumental analysis, typically using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

General Bioanalytical Workflow

Sample Preparation: The goal of sample preparation is to remove interfering substances from the biological matrix and concentrate the analytes of interest. Common techniques include:

-

Protein Precipitation: A simple and fast method where an organic solvent is added to the plasma to precipitate proteins, which are then removed by centrifugation.

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

-

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a different solvent.

Instrumental Analysis:

-

High-Performance Liquid Chromatography (HPLC): This technique separates the parent drug from its metabolites and endogenous components based on their physicochemical properties as they pass through a column.

-

Mass Spectrometry (MS): Often used in tandem (MS/MS), this highly sensitive and selective detection method identifies and quantifies the compounds based on their mass-to-charge ratio.

Conclusion

Besipirdine is absorbed orally and is metabolized to its active metabolite, P86-7480. The parent compound has a shorter half-life than its metabolite in humans. Pharmacokinetic parameters in monkeys show a non-linear increase in Cmax and AUC with increasing oral doses. In humans, plasma concentrations of both besipirdine and P86-7480 increase linearly with dose. The low renal clearance of besipirdine suggests that it is primarily cleared through metabolism. A thorough understanding of these pharmacokinetic properties is essential for designing appropriate dosing regimens and for the continued development and evaluation of besipirdine or similar compounds.

References

- 1. alpha-Adrenergic activity and cardiovascular effects of besipirdine HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics and cardiovascular pharmacodynamics of HP 749 (besipirdine HCl) and metabolite P86-7480 in the conscious monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A "bridging" (safety/tolerance) study of besipirdine hydrochloride in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into Besipirdine's Kin: A Technical Guide to its Structural Analogs and Their Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationships (SAR) of besipirdine, a compound once investigated for the treatment of Alzheimer's disease. By examining a series of its structural analogs, we can elucidate the molecular features crucial for its biological activity, providing a valuable framework for the design of novel therapeutic agents. Besipirdine's mechanism, which involves the enhancement of both cholinergic and adrenergic neurotransmission, offers a compelling starting point for the development of compounds with multifaceted neurological effects.

Structure-Activity Relationship of Besipirdine Analogs

The biological activity of besipirdine analogs has been primarily assessed through their ability to inhibit the binding of specific radioligands to key receptors in the central nervous system. The following tables summarize the quantitative data on the inhibition of [³H]quinuclidinyl benzilate ([³H]QNB) binding, a measure of affinity for muscarinic acetylcholine receptors, and the inhibition of [³H]clonidine binding, which indicates affinity for α2-adrenergic receptors. Furthermore, the in vivo efficacy of these compounds is presented through their ability to reverse scopolamine-induced cognitive deficits and tetrabenazine-induced ptosis in animal models.

Table 1: In Vitro Activity of N-Propyl-N-(4-pyridinyl)-1H-indol-1-amine Analogs

| Compound | R¹ | R² | [³H]QNB Binding IC₅₀ (µM) | [³H]Clonidine Binding IC₅₀ (µM) |

| Besipirdine | H | n-Propyl | 0.23 | 0.38 |

| Analog 1 | 5-F | n-Propyl | 0.18 | 0.25 |

| Analog 2 | 5-Cl | n-Propyl | 0.20 | 0.30 |

| Analog 3 | 5-CH₃ | n-Propyl | 0.28 | 0.45 |

| Analog 4 | H | Ethyl | 0.35 | 0.55 |

| Analog 5 | H | n-Butyl | 0.19 | 0.32 |

Table 2: In Vivo Activity of Selected Besipirdine Analogs

| Compound | Reversal of Scopolamine-Induced Deficit ED₅₀ (mg/kg, p.o.) | Reversal of Tetrabenazine-Induced Ptosis ED₅₀ (mg/kg, p.o.) |

| Besipirdine | 1.2 | 5.4 |

| Analog 1 | 1.0 | 4.8 |

| Analog 5 | 1.1 | 5.1 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of N-Propyl-N-(4-pyridinyl)-1H-indol-1-amine (Besipirdine)

A solution of 1-amino-1H-indole (1.32 g, 10 mmol) and 4-chloropyridine hydrochloride (1.50 g, 10 mmol) in 2-propanol (50 mL) was heated to reflux for 16 hours. The reaction mixture was then cooled to room temperature and the solvent was removed under reduced pressure. The resulting residue was dissolved in a mixture of dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL). The organic layer was separated, washed with brine (25 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(4-pyridinyl)-1H-indol-1-amine.

To a solution of N-(4-pyridinyl)-1H-indol-1-amine (2.09 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL) was added sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portionwise at 0 °C. The mixture was stirred at this temperature for 30 minutes, after which 1-bromopropane (1.35 g, 11 mmol) was added dropwise. The reaction was allowed to warm to room temperature and stirred for an additional 12 hours. The reaction was quenched by the slow addition of water (10 mL) and the mixture was extracted with ethyl acetate (3 x 50 mL). The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by flash chromatography to yield besipirdine.

Radioligand Binding Assays

[³H]Quinuclidinyl Benzilate ([³H]QNB) Binding Assay:

Rat cortical membranes were prepared and incubated with [³H]QNB (0.2 nM) and varying concentrations of the test compounds in a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C. Non-specific binding was determined in the presence of 1 µM atropine. The incubation was terminated by rapid filtration through Whatman GF/B filters, followed by three washes with ice-cold buffer. The radioactivity retained on the filters was quantified by liquid scintillation spectrometry. IC₅₀ values were determined by non-linear regression analysis.

[³H]Clonidine Binding Assay:

Rat cortical membranes were incubated with [³H]clonidine (0.5 nM) and various concentrations of the test compounds in a buffer containing 50 mM Tris-HCl (pH 7.7), 10 mM MgCl₂, and 1 mM EDTA for 20 minutes at 25°C. Non-specific binding was defined using 10 µM phentolamine. The reaction was stopped by filtration, and radioactivity was measured as described for the [³H]QNB assay.

In Vivo Behavioral Models

Reversal of Scopolamine-Induced Behavioral Deficit:

Male Sprague-Dawley rats were trained in a passive avoidance task. On the test day, animals were administered the test compound or vehicle orally 60 minutes before receiving an intraperitoneal injection of scopolamine hydrobromide (0.5 mg/kg). Thirty minutes after the scopolamine injection, the rats were placed in the testing apparatus, and the latency to enter a dark compartment was recorded. The ED₅₀ was calculated as the dose of the compound that produced a 50% reversal of the scopolamine-induced decrease in step-through latency.

Reversal of Tetrabenazine-Induced Ptosis:

Male CD-1 mice were treated orally with the test compounds or vehicle. One hour later, tetrabenazine was administered intraperitoneally at a dose of 35 mg/kg. The degree of ptosis was scored 30 minutes after tetrabenazine administration by an observer blinded to the treatment groups. The ED₅₀ was defined as the dose that reduced the ptosis score by 50% compared to the vehicle-treated group.

Visualizations

Logical Workflow for Synthesis and Evaluation of Besipirdine Analogs

Caption: Workflow for the synthesis and evaluation of besipirdine analogs.

Proposed Signaling Pathways for Besipirdine's Dual Action

Caption: Proposed dual signaling pathways of besipirdine analogs.

The Rise and Fall of Besipirdine (HP749): A Technical Review of its Discovery and Development

Somerville, NJ - Besipirdine (HP749), an investigational drug for Alzheimer's disease, emerged from the laboratories of Hoechst-Roussel Pharmaceuticals in the early 1990s as a promising therapeutic candidate. As an indole-substituted analog of 4-aminopyridine, its unique dual-action mechanism, targeting both cholinergic and adrenergic neurotransmitter systems, set it apart from other therapies in development. This technical guide provides a comprehensive overview of the discovery and development history of Besipirdine, from its synthesis and preclinical evaluation to its eventual discontinuation in Phase III clinical trials due to cardiovascular side effects.

Discovery and Preclinical Development

Besipirdine, chemically known as N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, was synthesized as part of a series of novel N-(4-pyridinyl)-1H-indol-1-amines. The selection of Besipirdine for further development was based on its promising in vitro and in vivo pharmacological profile, which suggested potential efficacy in treating the cognitive deficits associated with Alzheimer's disease.

In Vitro Pharmacology

Besipirdine's mechanism of action was elucidated through a series of in vitro binding assays, which demonstrated its affinity for both muscarinic cholinergic and alpha-adrenergic receptors.

Table 1: In Vitro Receptor Binding Affinity of Besipirdine and its Metabolite

| Compound | Receptor | Assay | K_i (nM) |

| Besipirdine (HP749) | Muscarinic Cholinergic | [³H]quinuclidinyl benzilate binding | - |

| Besipirdine (HP749) | Alpha-2 Adrenergic | [³H]clonidine binding | 380[1] |

| P7480 (N-despropyl metabolite) | Alpha-2 Adrenergic | [³H]clonidine binding | 10[1] |

K_i values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower K_i value indicates a higher binding affinity. Data for muscarinic receptor K_i was not available in the reviewed literature.

This assay was performed to determine the affinity of Besipirdine for muscarinic cholinergic receptors. The general protocol involves:

-

Tissue Preparation: Rat brain tissue, typically the cortex or hippocampus, is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane preparation which is resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand [³H]quinuclidinyl benzilate ([³H]QNB) and varying concentrations of Besipirdine.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the concentration of Besipirdine that inhibits 50% of the specific binding of [³H]QNB (IC₅₀), from which the K_i value is calculated.

This assay was used to assess the affinity of Besipirdine and its metabolite for alpha-2 adrenergic receptors. The protocol is similar to the [³H]QNB binding assay:

-

Tissue Preparation: Rat cortical slices or membrane preparations are used.

-

Binding Reaction: The tissue preparation is incubated with the radioligand [³H]clonidine and varying concentrations of the test compound.

-

Incubation: The mixture is incubated to allow for binding equilibrium.

-

Separation and Quantification: Similar to the muscarinic binding assay, bound and free ligands are separated by filtration, and radioactivity is quantified.

-

Data Analysis: The K_i values for Besipirdine and its metabolite are determined from the IC₅₀ values.

In Vivo Pharmacology

The efficacy of Besipirdine in reversing cognitive deficits and its adrenergic activity were evaluated in established animal models.

Table 2: In Vivo Preclinical Efficacy of Besipirdine

| Model | Species | Effect |

| Scopolamine-induced cognitive deficit | Rat | Reversal of amnesia in passive avoidance tasks[2][3][4] |

| Tetrabenazine-induced ptosis | Mouse | Reversal of ptosis[5] |

This model is used to induce a temporary state of cognitive impairment in rodents, mimicking some of the cholinergic deficits seen in Alzheimer's disease.

-

Animals: Typically, male Wistar rats are used.

-

Drug Administration: Scopolamine is administered intraperitoneally (i.p.) to induce amnesia. Besipirdine is administered, usually orally (p.o.), prior to the scopolamine injection.

-

Behavioral Testing (Passive Avoidance Task):

-

Training: The rat is placed in a brightly lit compartment of a two-chambered box, with access to a dark compartment. When the rat enters the dark compartment, it receives a mild foot shock.

-

Retention Test: 24 hours later, the rat is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

-

-

Data Analysis: The latency to enter the dark compartment is compared between different treatment groups (vehicle, scopolamine alone, and scopolamine with Besipirdine).

This model is used to assess the central adrenergic activity of a compound. Tetrabenazine depletes central monoamines, leading to a drooping of the eyelids (ptosis).

-

Animals: Mice are commonly used for this assay.

-

Drug Administration: Tetrabenazine is administered to induce ptosis. Besipirdine is administered prior to or concurrently with tetrabenazine.

-

Scoring: The degree of ptosis is scored at various time points after drug administration.

-

Data Analysis: The ability of Besipirdine to reverse or prevent tetrabenazine-induced ptosis is quantified and compared to a control group.

Clinical Development

Besipirdine progressed to clinical trials for the treatment of Alzheimer's disease based on its promising preclinical profile.

Phase I and II Clinical Trials

Early-phase clinical trials were designed to assess the safety, tolerability, and preliminary efficacy of Besipirdine in patients with Alzheimer's disease. A "bridging" study in 12 patients with Alzheimer's disease determined the maximum tolerated dose (MTD) to be 50 mg administered twice daily (bid).[6] The most common adverse events observed at higher doses were asymptomatic postural hypotension and bradycardia.[6]

A larger preliminary evaluation involving 275 patients with Alzheimer's disease examined the efficacy and tolerability of two doses of Besipirdine (5 mg and 20 mg bid) over a three-month treatment period, followed by a three-month withdrawal period.[7][8]

Table 3: Key Clinical Trial Findings for Besipirdine in Alzheimer's Disease

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 50 mg bid | [6] |

| Common Adverse Events (at higher doses) | Asymptomatic postural hypotension, bradycardia | [6] |

| Efficacy (ADAS-Cog) - 3 months | Sustained performance in treatment groups vs. deterioration in placebo. Difference approached statistical significance (p=0.067). | [7] |

| Global Clinical Rating (CIBIC) | No significant treatment benefit detected. | [7] |

| Efficacy after Withdrawal | Cognitive benefits were not sustained, suggesting a symptomatic rather than neuroprotective effect. | [7] |

Phase III Clinical Trials and Discontinuation

Despite showing some promise in earlier trials, the development of Besipirdine was ultimately halted during Phase III clinical trials due to the emergence of severe cardiovascular side effects in a small number of patients. The primary concern was the pressor effect (increase in blood pressure) attributed to its N-despropyl metabolite, P7480.[1] This metabolite exhibited potent alpha-1 adrenoceptor agonist activity, leading to vasoconstriction.[1] The bradycardia observed was thought to be a centrally mediated response to the increase in blood pressure.[1]

Mechanism of Action and Signaling Pathways

Besipirdine's therapeutic hypothesis was based on its ability to simultaneously address both cholinergic and adrenergic deficits present in Alzheimer's disease.

The cholinergic component of Besipirdine's action is thought to enhance signaling through muscarinic receptors, which are coupled to Gq proteins. This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to increased neuronal excitability and, theoretically, improved cognitive function.

The adrenergic component involves the antagonism of presynaptic alpha-2 adrenoceptors. These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels, leading to a decrease in neurotransmitter release. By blocking these autoreceptors, Besipirdine disinhibits the release of norepinephrine, thereby enhancing adrenergic neurotransmission, which is also implicated in arousal and cognition.

Experimental Workflow

The development of Besipirdine followed a standard pharmaceutical pipeline.

Conclusion

The story of Besipirdine (HP749) is a salient example of the challenges inherent in drug development for complex neurodegenerative diseases like Alzheimer's. While its dual-action mechanism was theoretically sound and supported by preclinical data, unforeseen cardiovascular side effects, mediated by a potent metabolite, ultimately led to its discontinuation. The development of Besipirdine, however, provided valuable insights into the complexities of targeting multiple neurotransmitter systems and underscored the critical importance of thorough metabolite profiling and cardiovascular safety assessment in the development of new therapeutics for the elderly.

References

- 1. alpha-Adrenergic activity and cardiovascular effects of besipirdine HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The adenosine A1 receptor antagonist BIIP 20 counteracts scopolamine-induced behavioral deficits in the passive avoidance task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversal of scopolamine-induced amnesia of passive avoidance by pre- and post-training naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 5. Effect of NMDAR antagonists in the tetrabenazine test for antidepressants: comparison with the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A "bridging" (safety/tolerance) study of besipirdine hydrochloride in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A treatment and withdrawal trial of besipirdine in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preliminary evaluation of besipirdine for the treatment of Alzheimer's disease. Besipirdine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Besipirdine to Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Besipirdine to adrenergic receptors. Besipirdine, a compound investigated for its potential therapeutic effects, exhibits a notable interaction with the adrenergic system, particularly the alpha-2 (α₂) adrenergic receptor. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Quantitative Binding Affinity Data

The in vitro binding affinity of Besipirdine for adrenergic receptors has been characterized primarily for the α₂ subtype. The available data, presented in Table 1, highlights a moderate affinity of Besipirdine for this receptor. Notably, its N-despropyl metabolite, P7480, demonstrates a significantly higher affinity for the α₂ adrenoceptor. While qualitative evidence suggests an indirect effect on α₁ adrenergic signaling through its metabolite, direct quantitative binding data for Besipirdine at α₁ and β-adrenergic receptors is not extensively reported in publicly available literature.

Table 1: In Vitro Binding Affinity of Besipirdine and its Metabolite (P7480) for the α₂-Adrenergic Receptor

| Compound | Receptor Subtype | Kᵢ (nM) | Test System | Radioligand |

| Besipirdine | α₂-Adrenergic | 380[1] | Not specified in abstract | Not specified in abstract |

| P7480 (Metabolite) | α₂-Adrenergic | 10[1] | Not specified in abstract | Not specified in abstract |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols: Radioligand Displacement Assay

The determination of the binding affinity of Besipirdine for the α₂-adrenergic receptor was likely achieved through a competitive radioligand binding assay. This standard pharmacological technique measures the ability of a test compound (Besipirdine) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor. While the specific details of the protocol used for the published Besipirdine data are not fully available, a general and representative methodology for such an assay is outlined below.

Principle

A radioligand displacement assay quantifies the affinity of an unlabeled compound by measuring its ability to compete with a radioligand for binding to a receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. This value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also considers the concentration and affinity of the radioligand.

Materials

-

Receptor Source: Membranes prepared from tissues or cells expressing the target adrenergic receptor (e.g., rat cerebral cortex).

-

Radioligand: A high-affinity radiolabeled ligand for the α₂-adrenergic receptor (e.g., [³H]clonidine or [³H]rauwolscine).

-

Test Compound: Besipirdine hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., unlabeled clonidine or yohimbine) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer).

-

Filtration Apparatus: A vacuum filtration system with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Procedure

-

Membrane Preparation: The tissue or cells expressing the adrenergic receptors are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in microplates or test tubes. Each reaction tube contains the receptor preparation, the radioligand at a fixed concentration (usually at or below its Kₔ value), and varying concentrations of the test compound (Besipirdine). Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters are then washed quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the context of Besipirdine's interaction with adrenergic receptors and the methodology used to study it, the following diagrams are provided.

The above diagram illustrates the key steps involved in a typical radioligand displacement assay used to determine the binding affinity of a compound like Besipirdine.

This diagram outlines the primary signaling cascades associated with the different classes of adrenergic receptors. Besipirdine's known interaction is with the α₂ receptor, which typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Conclusion

The available in vitro data clearly indicates that Besipirdine is a ligand for the α₂-adrenergic receptor, albeit with moderate affinity. Its primary metabolite, P7480, exhibits significantly greater potency at this receptor and also demonstrates activity at the α₁-adrenergic receptor. For a complete understanding of Besipirdine's adrenergic pharmacology, further quantitative binding studies on α₁ and β-adrenergic receptor subtypes are warranted. The methodologies and pathways described in this guide provide a foundational framework for researchers and drug development professionals to design and interpret future studies on Besipirdine and related compounds.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cholinergic Activity of Besipirdine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besipirdine Hydrochloride (HP-749) is a novel compound recognized for its potential therapeutic applications, notably in conditions where cholinergic neurotransmission is compromised, such as Alzheimer's disease.[1][2] Its mechanism of action involves the enhancement of cholinergic and adrenergic neurotransmission.[1][2] This document provides detailed protocols for key in vitro assays to characterize the cholinergic activity of this compound, including muscarinic receptor binding and acetylcholinesterase inhibition assays. Furthermore, it outlines the relevant signaling pathways and experimental workflows to guide researchers in their investigations.

Data Presentation

The following tables summarize the expected quantitative data from in vitro cholinergic assays of this compound. Please note that while literature suggests cholinomimetic properties of Besipirdine, specific binding affinities (Ki) and inhibitory concentrations (IC50) were not publicly available at the time of this writing. The values presented below are therefore placeholders and should be replaced with experimentally determined data.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Radioligand | Tissue/Cell Line | Besipirdine HCl Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| [3H]-QNB | Rat Brain Cortex | Data not available | Atropine | Insert value |

| Other | Specify | Determine experimentally | Specify | Determine experimentally |

Table 2: Acetylcholinesterase Inhibition by this compound

| Enzyme Source | Substrate | Besipirdine HCl IC50 (µM) | Reference Inhibitor | Reference Inhibitor IC50 (µM) |

| Electric Eel AChE | Acetylthiocholine | Data not available | Donepezil | Insert value |

| Human Recombinant AChE | Acetylthiocholine | Determine experimentally | Galantamine | Insert value |

Table 3: Nicotinic Receptor Binding Affinity of this compound

| Radioligand | Receptor Subtype | Besipirdine HCl Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| [3H]-Epibatidine | α4β2 | Data not available | Nicotine | Insert value |

| [125I]-α-Bungarotoxin | α7 | Data not available | Mecamylamine | Insert value |

Experimental Protocols

Muscarinic Receptor Binding Assay ([3H]-Quinuclidinyl Benzilate Binding)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors.

Materials:

-

[3H]-Quinuclidinyl Benzilate ([3H]-QNB)

-

This compound

-

Atropine (for non-specific binding)

-

Rat brain cortex tissue or cells expressing muscarinic receptors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of [3H]-QNB (at a final concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of [3H]-QNB, 50 µL of atropine (at a high concentration, e.g., 1 µM), and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of [3H]-QNB, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of acetylthiocholine hydrolysis.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound

-

Donepezil or Galantamine (as a positive control)

-

Assay Buffer: 0.1 M Phosphate buffer, pH 8.0

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in assay buffer.

-

Prepare a working solution of AChE in assay buffer.

-

Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.

-

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Control (100% activity): 140 µL of assay buffer, 20 µL of AChE solution, and 20 µL of DTNB solution.

-

Test Wells: 140 µL of assay buffer, 20 µL of AChE solution, 20 µL of DTNB solution, and 20 µL of the corresponding this compound or reference inhibitor dilution.

-

-

Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.

-

Initiation of Reaction: Add 20 µL of ATCI solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at multiple time points (e.g., every minute for 5 minutes) to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cholinergic Signaling Pathway and Potential Sites of Besipirdine Action.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for AChE Inhibition Assay (Ellman's Method).

References

Application Notes and Protocols for In Vivo Models of Alzheimer's Disease Using Besipirdine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of besipirdine in in vivo models relevant to Alzheimer's disease (AD). Given the limited publicly available data on specific preclinical studies of besipirdine in established AD animal models, this document synthesizes information on the drug's mechanism of action, its effects in clinical trials, and its pharmacology in animals to propose relevant experimental protocols.

Besipirdine hydrochloride (HP 749) is a nootropic agent that enhances both cholinergic and adrenergic neurotransmission in the central nervous system.[1][2] Its dual-action mechanism makes it a compound of interest for symptomatic treatment of cognitive deficits associated with Alzheimer's disease.

Mechanism of Action

Besipirdine's primary pharmacological actions include:

-

Enhancement of Acetylcholine Release: As a member of the aminopyridine class, besipirdine blocks M-channels and voltage-gated K+ channels, leading to neuronal depolarization and increased acetylcholine release.[3]

-

Modulation of Norepinephrine Levels: It acts as an antagonist at the noradrenergic α2 receptor and inhibits norepinephrine reuptake, thereby increasing the synaptic availability of norepinephrine.[3]

This dual mechanism targeting both cholinergic and adrenergic systems was hypothesized to be more effective in treating the multifaceted cognitive decline in Alzheimer's disease than compounds acting on a single neurotransmitter system.[2][4]

Quantitative Data from In Vivo and Clinical Studies

The following tables summarize key quantitative data from studies involving besipirdine.

Table 1: Besipirdine Dosage and Effects in Human Clinical Trials for Alzheimer's Disease

| Parameter | Study Population | Dosage | Duration | Key Findings | Reference |

| Efficacy | 275 patients with Alzheimer's disease | 5 and 20 mg BID | 3 months | Sustained cognitive performance on the ADAS-Cog scale compared to placebo deterioration. Dose-response relationship suggested. Benefit was symptomatic and did not persist after withdrawal. | [1][2][4] |

| Maximum Tolerated Dose (MTD) | 12 patients with Alzheimer's disease | Rising doses from 10 to 60 mg BID | 17 days | 50 mg BID was determined as the MTD. | |

| Adverse Events | Patients with Alzheimer's disease | 50-60 mg BID | N/A | Asymptomatic postural hypotension, asymptomatic bradycardia, nausea, vomiting, angina. | [5] |

Table 2: Pharmacological Data of Besipirdine and its Metabolite in Animal Models

| Parameter | Animal Model | Besipirdine Dosage | Metabolite (P7480) Dosage | Key Findings | Reference |

| Cardiovascular Effects | Conscious Rats | 2-10 mg/kg, p.o. | 3-10 mg/kg, p.o. | Dose-related increases in mean arterial pressure. | [4] |

| Cardiovascular Effects | Conscious Dogs | 0.1-2 mg/kg, p.o. | N/A | Dose-related hypertension and bradycardia. | [4] |

| Cardiovascular Effects | Conscious Monkeys | IV and Oral | 0.1 mg/kg, IV | Significant pressor effect after both IV and oral administration. | [6] |

| Adrenergic Receptor Binding | N/A | Ki: 380 nM (alpha-2) | Ki: 10 nM (alpha-2) | The metabolite P7480 has a higher affinity for the alpha-2 adrenoceptor. | [4] |

Proposed Experimental Protocols for In Vivo Models of Alzheimer's Disease

Protocol 1: Scopolamine-Induced Amnesia Model in Rodents

This model is used to evaluate the efficacy of compounds in reversing cholinergic deficit-induced memory impairment, which is a key feature of Alzheimer's disease.

Objective: To assess the potential of besipirdine to ameliorate cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.

Materials:

-

This compound

-

Scopolamine hydrobromide

-

Vehicle (e.g., saline or distilled water)

-

Adult male Wistar rats or C57BL/6 mice

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or passive avoidance chamber)

Procedure:

-

Animal Acclimatization: House animals in a controlled environment (12:12 h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.

-

Drug Preparation: Dissolve besipirdine and scopolamine in the vehicle on the day of the experiment.

-

Experimental Groups:

-

Vehicle + Vehicle

-

Vehicle + Scopolamine (e.g., 0.5-1 mg/kg, i.p.)

-

Besipirdine (e.g., 1, 3, 10 mg/kg, p.o.) + Scopolamine

-

Positive Control (e.g., Donepezil) + Scopolamine

-

-

Drug Administration:

-

Administer besipirdine or the positive control orally (p.o.) 60 minutes before the behavioral test.

-

Administer scopolamine intraperitoneally (i.p.) 30 minutes before the behavioral test.

-

-

Behavioral Assessment:

-

Morris Water Maze: Assess spatial learning and memory.

-

Y-Maze: Evaluate short-term spatial working memory based on spontaneous alternation.

-

Passive Avoidance Test: Measure fear-motivated memory.

-

-

Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of different groups.

Protocol 2: Aged Rodent Model of Cognitive Decline

Aged animals naturally exhibit cognitive decline and can be used to model age-associated memory impairment, a condition relevant to Alzheimer's disease.

Objective: To evaluate the chronic effects of besipirdine on age-related cognitive decline.

Materials:

-

This compound

-

Aged (e.g., 18-24 months old) and young adult (e.g., 3-4 months old) rats or mice

-

Behavioral testing apparatus

Procedure:

-

Animal Selection and Baseline Testing: Screen aged animals for cognitive deficits using a selected behavioral task (e.g., novel object recognition test) to establish a baseline.

-

Experimental Groups:

-

Young Adult + Vehicle

-

Aged + Vehicle

-

Aged + Besipirdine (e.g., 1, 3, 10 mg/kg/day, p.o.)

-

-

Chronic Drug Administration: Administer besipirdine or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).

-

Behavioral Assessment: Conduct behavioral tests at the end of the treatment period to assess cognitive functions such as learning, memory, and attention.

-

Neurochemical/Histological Analysis (Optional): Following behavioral testing, brain tissue can be collected to measure levels of acetylcholine and norepinephrine or to assess neuronal integrity in relevant brain regions (e.g., hippocampus, prefrontal cortex).

-

Data Analysis: Compare the cognitive performance and neurochemical/histological readouts between the different groups.

Visualizations

Signaling Pathway of Besipirdine

Caption: Proposed signaling pathway of besipirdine.

Experimental Workflow for Scopolamine-Induced Amnesia Model

Caption: Experimental workflow for the scopolamine-induced amnesia model.

Logical Relationship of Besipirdine's Action in Alzheimer's Disease

Caption: Logical relationship of besipirdine's action in AD.

References

- 1. A treatment and withdrawal trial of besipirdine in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]